Imipraminoxide hydrochloride

Description

Historical Context of Chemical Development and Analog Discovery

The story of imipraminoxide (B17289) hydrochloride is intrinsically linked to the development of tricyclic antidepressants (TCAs). Imipramine (B1671792), the first TCA, was synthesized in 1951 and introduced for medical use in 1957. wikipedia.org This breakthrough paved the way for extensive research into related chemical structures to identify compounds with improved efficacy and tolerability. Imipraminoxide emerged from this era of analog development in the 1960s in Europe. wikipedia.orgwikidoc.org

Initial clinical investigations suggested that imipraminoxide had a comparable efficacy to imipramine but with a potentially faster onset of action and a more favorable side-effect profile, exhibiting fewer and less pronounced anticholinergic and hypotensive effects. wikipedia.orgwikidoc.orgncats.io

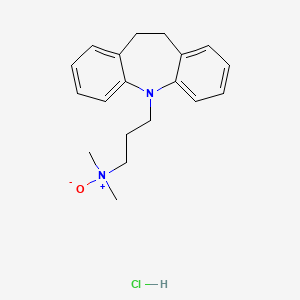

Chemical Classification and Structural Context within Tricyclic Compounds

Imipraminoxide hydrochloride is classified as a tricyclic compound, specifically a dibenzazepine (B1670418) derivative. wikipedia.orgdrugbank.com Its core structure consists of a three-ring system. The defining feature that distinguishes imipraminoxide from imipramine is the presence of an N-oxide functional group on the tertiary amine of the side chain. wikipedia.orgnih.gov This structural modification significantly influences the molecule's physicochemical properties.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine oxide hydrochloride |

| CAS Number | 6829-98-7 (for imipraminoxide base) |

| Molecular Formula | C19H25ClN2O |

| Molecular Weight | 316.87 g/mol |

Data sourced from multiple chemical databases.

Relationship to Imipramine: Analogous and Metabolite Characterization in Chemical Systems

Imipraminoxide is both an analog and a metabolite of imipramine. wikipedia.orgwikidoc.org As an analog, it was intentionally synthesized to explore the structure-activity relationships within the tricyclic antidepressant class.

The pharmacological actions of imipraminoxide are thought to be similar to those of imipramine, likely involving the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake. wikipedia.orgwikidoc.org However, the N-oxide group appears to modulate these interactions, leading to the observed differences in their pharmacological profiles. wikipedia.orgwikidoc.org

Table 2: Comparative Properties of Imipramine and Imipraminoxide

| Property | Imipramine | Imipraminoxide |

| Chemical Class | Tertiary Amine Tricyclic Antidepressant | N-oxide of a Tertiary Amine Tricyclic Antidepressant |

| Key Functional Group | Tertiary Amine | N-oxide |

| Primary Pharmacological Action | Serotonin and Norepinephrine Reuptake Inhibitor | Likely Serotonin and Norepinephrine Reuptake Inhibitor |

| Metabolic Relationship | Parent Compound | Metabolite and potential Prodrug |

This table summarizes key distinctions based on available chemical and pharmacological literature.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine oxide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O.ClH/c1-21(2,22)15-7-14-20-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20;/h3-6,8-11H,7,12-15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHPIJSNOKEGSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6829-98-7 (Parent) | |

| Record name | Imipramine N-oxide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020438986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

332.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20438-98-6 | |

| Record name | Imipramine N-oxide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020438986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMIPRAMINOXIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7396L81U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Chemical Synthesis and Derivatization Methodologies

Established Synthetic Routes for Imipraminoxide (B17289) Hydrochloride

The primary and most established method for the synthesis of imipraminoxide is through the direct oxidation of its parent compound, imipramine (B1671792). colab.wsacs.org This transformation targets the tertiary amine group in the aliphatic side chain of the imipramine molecule. The resulting imipraminoxide is subsequently converted to its hydrochloride salt.

Several oxidizing agents have been effectively employed for this purpose:

Peroxy-acids: Meta-chloroperbenzoic acid (mCPBA) is a common and effective reagent for the N-oxidation of tertiary amines, including imipramine. acs.orgnih.gov The reaction is typically carried out in a suitable organic solvent.

Chloramine-T: The oxidation of imipramine using chloramine-T in an acidic medium has been studied, providing a viable synthetic route to imipramine-5-N-oxide. nih.gov This method has been shown to be efficient, with a straightforward 1:1 stoichiometry between the reactant and the oxidant. nih.gov

Enzymatic Oxidation: Flavin-containing monooxygenase (FMO) enzymes can be utilized to catalyze the N-oxidation of imipramine. acs.orgmdpi.com This biocatalytic approach mimics the metabolic pathway of imipramine in vivo. nih.govmdpi.comnih.gov

Following the N-oxidation, the resulting imipraminoxide base is treated with hydrochloric acid to yield the stable and water-soluble imipraminoxide hydrochloride . nih.gov

Exploration of Novel Synthetic Pathways and Reaction Mechanisms

Research into alternative synthetic methodologies for imipraminoxide and related compounds has explored novel approaches, including electrochemical methods and advanced oxidation processes.

Electrochemical Synthesis: Electrosynthesis is emerging as a powerful and green platform for mimicking metabolic reactions, including N-oxidation. chemicalbook.com While specific protocols for the direct electrochemical synthesis of this compound are still under development, the electrochemical oxidation of imipramine has been investigated. In some studies, this has led to the formation of imipramine dimers rather than the N-oxide, indicating that the reaction conditions are critical for controlling the product outcome. researchgate.net

Advanced Oxidation Processes (AOPs): Studies on the degradation of imipramine using AOPs have identified imipraminoxide as one of the initial degradation products. researchgate.net This suggests that controlled AOPs could potentially be harnessed for the synthesis of imipraminoxide, although this application is not yet fully developed.

Reaction Mechanism: The mechanism of the oxidation of imipramine with chloramine-T in an acidic medium has been investigated. The reaction kinetics show a first-order dependence on the concentration of chloramine-T and a fractional-order dependence on the imipramine concentration, with the reaction being catalyzed by H+ ions. nih.gov This suggests a complex reaction mechanism involving the protonated form of imipramine.

Optimization of Synthetic Processes for Yield and Purity

The optimization of synthetic processes is crucial for maximizing the yield and purity of the final product. For the synthesis of this compound, several reaction parameters can be fine-tuned.

For the enzymatic oxidation using FMO, key reaction conditions have been identified for optimal performance. nih.gov The purification of the product is often achieved using techniques like preparative high-performance liquid chromatography (HPLC).

| Parameter | Optimal Condition for FMO-mediated Oxidation |

| Temperature | 70°C |

| pH | 8.4 |

| Purification | Preparative HPLC |

The data in this table is based on findings for FMO-mediated reactions. nih.gov

In the case of oxidation with chloramine-T, kinetic studies provide valuable insights for process optimization. nih.gov Understanding the rate law allows for the adjustment of reactant concentrations and pH to maximize the reaction rate and, consequently, the yield. The purification of imipramine-5-N-oxide from this reaction has been achieved using column chromatography. nih.gov

The principles of process optimization, as demonstrated in the synthesis of other pharmaceutical compounds, involve a systematic evaluation of parameters such as reaction time, temperature, and molar equivalents of reagents to achieve high yield and purity. rsc.org

Derivatization Strategies for Structural Modification and Analog Generation

The derivatization of a lead compound is a common strategy in medicinal chemistry to generate analogs with improved pharmacological properties. In the context of imipramine and its N-oxide, structural modifications can be introduced to explore structure-activity relationships.

A notable example is the synthesis of a conformationally restricted analog of imipramine. nih.gov By creating a more rigid molecular structure, researchers can probe the conformational requirements for biological activity. Such derivatization strategies can involve the introduction of new ring systems or the modification of existing functional groups to alter the molecule's shape, flexibility, and electronic properties. While specific derivatization of the N-oxide group of imipraminoxide is less documented, the principles of analog design can be applied to explore new chemical space around this scaffold. The synthesis of such analogs often involves multi-step reaction sequences. iiab.me

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to pharmaceutical synthesis is of growing importance to minimize environmental impact. globaljournals.org For the synthesis of N-oxides like imipraminoxide, several greener approaches can be considered.

Use of Greener Oxidants: Hydrogen peroxide (H₂O₂) is considered a green oxidizing agent as its only byproduct is water. acs.orgnih.gov The development of catalytic systems that can efficiently use H₂O₂ for the N-oxidation of imipramine would represent a significant green improvement over reagents like mCPBA. nih.gov A combination of H₂O₂ and carbon dioxide has been shown to be an effective system for the oxidation of other tertiary amines. acs.orgnih.gov

Electrosynthesis: As mentioned previously, electrochemical synthesis is an inherently green technique as it uses electrons, a clean reagent, to drive chemical transformations. chemicalbook.com The development of a selective and efficient electrochemical method for the synthesis of this compound would align with the principles of green chemistry by reducing reagent waste. researchgate.net

The use of cost-effective and less hazardous reagents, such as chloramine-T, can also be viewed as a step towards a more sustainable synthetic process. nih.gov

Iii. Advanced Analytical Chemistry Methods for Imipraminoxide Hydrochloride

Spectrophotometric Quantification Techniques

Spectrophotometry offers a versatile, rapid, and cost-effective approach for the determination of imipraminoxide (B17289) hydrochloride. These methods are typically based on the compound's reactivity or its ability to form colored complexes.

Oxidation reactions form a common basis for the spectrophotometric analysis of imipramine (B1671792) and its derivatives. jksus.org These methods involve the oxidation of the drug molecule by a strong oxidizing agent, which results in a colored product that can be quantified by measuring its absorbance at a specific wavelength.

One established method involves the oxidation of the drug with alkaline potassium permanganate (B83412) (KMnO₄), which generates a green-colored manganate (B1198562) ion with a maximum absorbance (λmax) at 610 nm. derpharmachemica.com The intensity of the color, which increases over time, is directly proportional to the drug concentration. derpharmachemica.com Another approach uses potassium dichromate in a sulfuric acid medium, which reacts with the drug to form a green-colored dimeric product that absorbs maximally at 620 nm. jksus.org The stoichiometric ratio for the reaction between imipramine hydrochloride and potassium dichromate has been determined to be 2:1. jksus.org Other oxidizing agents like ammonium (B1175870) metavanadate have also been successfully employed. jksus.org

N-bromosuccinimide (NBS) is another versatile reagent used in oxidation-based spectrophotometry. nih.govresearchgate.net It acts as a brominating and oxidizing agent. researchgate.net In a typical application, a known excess of NBS is added to an acidic solution of the drug. researchgate.net After the reaction is complete, the amount of unreacted NBS is determined by adding a dye, and the change in absorbance is measured. researchgate.net

Table 1: Comparison of Oxidation-Based Spectrophotometric Methods

| Oxidizing Agent | Medium | λmax (nm) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|

| Alkaline Potassium Permanganate (KMnO₄) | NaOH | 610 | Not Specified | derpharmachemica.com |

| Potassium Dichromate (K₂Cr₂O₇) | H₂SO₄ | 620 | 1–14 | jksus.org |

Ion-pair complexation is a widely used technique for the analysis of ionizable drugs like imipraminoxide hydrochloride. This method is based on the reaction between the positively charged drug molecule (cation) and a negatively charged dye molecule (anion) to form a stable, colored ion-pair complex. derpharmachemica.comnih.gov This complex can be extracted into an organic solvent, and its absorbance is measured.

Several triphenylmethane (B1682552) dyes, such as Bromothymol blue (BTB), Bromophenol blue (BPB), Bromocresol green (BCG), and Bromocresol purple (BCP), have been utilized for this purpose. derpharmachemica.com In an acidic buffer, these dyes form 1:1 stoichiometric complexes with the drug, which are then extracted into chloroform (B151607) and measured at approximately 415 nm. derpharmachemica.com Another effective reagent is Orange II, which forms an ion-pair with imipramine in an acidic medium that is quantitatively extracted into chloroform and measured at 487 nm. asianpubs.orgasianpubs.org The simplicity, sensitivity, and selectivity of these extraction-spectrophotometric methods make them suitable for routine analysis. asianpubs.org

Table 2: Ion-Pairing Reagents for Spectrophotometric Quantification

| Reagent | pH/Medium | Solvent | λmax (nm) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|---|

| Bromothymol Blue (BTB) | Acidic Buffer | Chloroform | ~415 | Not Specified | derpharmachemica.com |

| Bromophenol Blue (BPB) | Acidic Buffer | Chloroform | ~415 | Not Specified | derpharmachemica.com |

| Bromocresol Green (BCG) | Acidic Buffer | Chloroform | ~415 | Not Specified | derpharmachemica.com |

| Bromocresol Purple (BCP) | Acidic Buffer | Chloroform | ~415 | Not Specified | derpharmachemica.com |

| Orange II | Acidic | Chloroform | 487 | 0.03–7.0 | asianpubs.orgasianpubs.org |

UV-Visible spectroscopy is a powerful tool for investigating the interactions between drug molecules and other substances, such as cyclodextrins or surfactants. researchgate.netnih.gov These studies are essential for understanding drug delivery systems and improving the solubility and stability of pharmaceutical compounds.

The formation of an inclusion complex between imipramine hydrochloride and β-cyclodextrin has been studied using UV-Visible spectroscopy. researchgate.net By preparing solutions with a constant drug concentration and varying concentrations of β-cyclodextrin in a phosphate (B84403) buffer (pH 7.4), changes in the UV spectrum can be observed. researchgate.net The absorbance is typically measured at the drug's λmax (around 250 nm), and the data are used to calculate the stability constant (K) of the complex, which was found to be 52.26 ± 11.41 mol⁻¹L. researchgate.net Similarly, interactions with surfactants like Triton X-100 have also been confirmed by UV-Visible studies, providing insight into the formation of mixed micelles. nih.govmdpi.com

Ion-Pair Complexation Spectrophotometry

Chromatographic Separation and Detection Strategies

Chromatographic techniques provide high specificity and sensitivity, making them indispensable for the definitive identification and quantification of this compound, especially in complex matrices or for purity assessment.

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the determination of imipramine and its metabolites, including imipraminoxide. pramanaresearch.orgijpda.org Reversed-Phase HPLC (RP-HPLC) is the preferred mode of separation. ijper.org

A typical RP-HPLC method employs a C18 column, such as an Inertsil ODS-3 or Phenyl Bondapak column, for separation. pramanaresearch.orgijper.org The mobile phase usually consists of a mixture of an organic solvent, most commonly acetonitrile, and an aqueous buffer like orthophosphoric acid or ammonium phosphate. pramanaresearch.orgijper.org The components are separated based on their differential partitioning between the stationary and mobile phases. Detection is commonly achieved using a UV detector at wavelengths such as 220 nm or 254 nm. pramanaresearch.orgijper.org For enhanced sensitivity in biological samples, electrochemical detection can also be employed. nih.gov

HPLC methods have been developed and validated according to International Conference on Harmonisation (ICH) guidelines for parameters including accuracy, precision, linearity, and robustness. pramanaresearch.orgijper.orgnih.gov These methods are capable of simultaneously determining imipramine, its N-oxide metabolite, and other related substances in a single run, making them highly efficient for quality control and stability studies. ijper.orgnih.gov

Table 3: Examples of Developed RP-HPLC Methods

| Stationary Phase (Column) | Mobile Phase | Detection | Analyte(s) | Reference |

|---|---|---|---|---|

| Inertsil ODS-3 C18 | Acetonitrile and 0.1% Orthophosphoric Acid (pH 3.2) | UV at 220 nm | Imipramine HCl and its intermediates | ijper.org |

| Phenyl Bondapak 10µm | Acetonitrile and 0.1M Ammonium Phosphate (60:40 v/v) | UV at 254 nm | Imipramine HCl | pramanaresearch.org |

| Phenomenex Prodigy C18 (5µm) | Methanol and 20mM Orthophosphoric Acid (pH 3.0) (70:30 v/v) | UV at 222 nm | Imipramine HCl and Diazepam | ijpda.org |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the purity assessment and quantitative analysis of imipramine and its metabolites in various samples. nih.govresearchgate.netmdpi.com This method offers high resolution and definitive identification based on both retention time and mass fragmentation patterns.

For the analysis of less volatile or polar compounds like the metabolites of imipramine, a derivatization step is often necessary to increase their volatility and thermal stability. nih.govmdpi.com Reagents such as N-methyl-bis-trifluoroacetamide are used to prepare trifluoroacetyl derivatives, making the analytes suitable for GC analysis. nih.gov The separation is typically performed on a capillary column, like a DB-5MS, using an inert carrier gas such as helium. researchgate.netmdpi.com

GC-MS methods have been successfully used for the quantitative mapping of imipramine metabolites in plasma and for the analysis of the drug and its metabolites in urine samples. nih.govresearchgate.net These methods are sensitive, with linear calibration curves established over relevant concentration ranges, making them suitable for both clinical and forensic applications. researchgate.netmdpi.com

Table 4: Summary of Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Imipramine | |

| Imipramine hydrochloride | |

| Imipramine N-oxide | |

| Desipramine (B1205290) | |

| Potassium permanganate | |

| Potassium dichromate | |

| Ammonium metavanadate | |

| N-bromosuccinimide | |

| Bromothymol blue | |

| Bromophenol blue | |

| Bromocresol green | |

| Bromocresol purple | |

| Orange II | |

| Methyl orange | |

| β-cyclodextrin | |

| Triton X-100 | |

| Acetonitrile | |

| Orthophosphoric acid | |

| Ammonium phosphate | |

| Diazepam | |

| N-methyl-bis-trifluoroacetamide | |

| Helium | |

| Chloroform | |

| Dichloromethane | |

| Sulfuric acid | |

| Sodium hydroxide | |

| Methanol | |

| Diethyl ether |

Gas Chromatography (GC) Applications in Purity Assessment

Structural Elucidation via Spectroscopic Techniques

Spectroscopic methods are indispensable for the definitive structural confirmation of molecules. Techniques such as NMR, MS, and FT-IR provide complementary information that, when combined, allows for a complete and unambiguous elucidation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it a primary tool for structural confirmation. symeres.comwikipedia.org By analyzing the chemical shifts, integration (for ¹H NMR), and coupling patterns of atomic nuclei in a magnetic field, the precise connectivity and chemical environment of atoms can be determined. wikipedia.orglibretexts.org For this compound, both ¹H NMR and ¹³C NMR spectra would provide unique fingerprints confirming its structure.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the dibenzazepine (B1670418) ring, the aliphatic protons of the ethyl bridge and the propyl side chain, and the methyl groups attached to the nitrogen atom. The chemical environment of the protons close to the N-oxide functional group would be significantly different from those in the parent imipramine molecule, leading to characteristic downfield shifts.

¹³C NMR: The carbon-13 NMR spectrum would show a unique signal for each carbon atom in a distinct chemical environment. This allows for the confirmation of the total number of carbon atoms and the presence of key structural features, such as the aromatic rings and the aliphatic side chain.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for the Imipraminoxide Moiety

| Nucleus | Structural Moiety | Predicted Chemical Shift (δ, ppm) | Key Characteristics |

|---|---|---|---|

| ¹H | Aromatic Protons (Dibenzazepine) | 7.0 - 7.5 | Multiple signals (multiplets) due to complex spin-spin coupling. |

| ¹H | Ethylene (B1197577) Bridge Protons (-CH₂-CH₂-) | ~3.0 - 3.4 | Broad signals. |

| ¹H | Propyl Chain Protons (-N-CH₂-CH₂-CH₂-N(O)-) | 2.5 - 4.0 | Signals shifted downfield, especially those alpha to the nitrogen atoms. |

| ¹H | N-Methyl Protons (-N(O)(CH₃)₂) | ~3.0 - 3.5 | A singlet, integrating to 6 protons, shifted downfield due to the electronegative N-oxide group. |

| ¹³C | Aromatic Carbons | 120 - 150 | Multiple signals corresponding to the carbons of the two benzene (B151609) rings. |

| ¹³C | Aliphatic Carbons (Bridge & Chain) | 20 - 60 | Signals corresponding to the various -CH₂- groups. |

| ¹³C | N-Methyl Carbons | ~50 - 60 | Signal for the two equivalent methyl carbons, shifted due to the N-oxide group. |

Mass Spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For structural elucidation, it is invaluable for determining the molecular weight of a compound and for analyzing its fragmentation pattern, which provides clues about its structure. nih.gov Electrospray ionization (ESI) is a soft ionization technique often used for polar and thermally labile molecules like this compound, as it typically produces the intact molecular ion with minimal fragmentation. nih.gov

The molecular formula for Imipraminoxide is C₁₉H₂₄N₂O, giving it a monoisotopic mass of approximately 296.19 Da. nih.gov In positive ion mode ESI-MS, this compound would be expected to show a prominent peak for the protonated molecular ion [M+H]⁺ at an m/z value of approximately 297.19.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented and the resulting daughter ions are analyzed. tutorchase.comojp.gov The fragmentation pattern is characteristic of the molecule's structure.

Table 3: Predicted Mass Spectrometry Data for Imipraminoxide

| Ion Type | Predicted m/z | Interpretation |

|---|---|---|

| Molecular Ion [M+H]⁺ | ~297.2 | Corresponds to the protonated molecule (C₁₉H₂₅N₂O)⁺, confirming the molecular weight. |

| Fragment Ion | ~281.2 | Loss of an oxygen atom (-16 Da) from the N-oxide. |

| Fragment Ion | ~239.1 | Cleavage of the propyl side chain, loss of the dimethylamine (B145610) oxide group. |

| Fragment Ion | ~58.1 | Corresponds to the dimethylaminyl fragment [CH₂=N(CH₃)₂]⁺. |

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. nih.gov An FT-IR spectrometer collects high-spectral-resolution data over a wide spectral range. geneticsmr.org This method is primarily used to identify the functional groups present in a molecule, as different chemical bonds vibrate at characteristic frequencies when they absorb infrared radiation.

The FT-IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups. The spectrum provides a molecular "fingerprint" that can be used for identification by comparing it to a reference spectrum. conicet.gov.ar

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Type of Vibration |

|---|---|---|

| 3100 - 3000 | Aromatic C-H | Stretching |

| 2980 - 2850 | Aliphatic C-H | Stretching |

| ~1600, ~1480 | Aromatic C=C | Ring Stretching |

| 1300 - 1200 | Aromatic C-N | Stretching |

| ~970 - 950 | N-O (N-oxide) | Stretching |

| Broad band ~2700-2400 | R₃N⁺-H (Hydrochloride salt) | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Electrochemical Analytical Approaches (General applicability to pharmaceutical analysis)

Electrochemical analytical methods encompass a range of techniques that measure electrical properties like current, potential, or charge to quantify and characterize analytes. mdpi.com These methods have gained significant traction in pharmaceutical analysis due to their high sensitivity, rapid response, low cost, and potential for miniaturization. scribd.comresearchgate.net While specific applications to this compound are not extensively detailed, the general applicability of these techniques for drug analysis is well-established. iapchem.org

Techniques such as voltammetry, potentiometry, and conductometry are commonly employed. researchgate.net Voltammetric methods, including cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are particularly useful for studying the redox behavior of electroactive pharmaceutical compounds. mdpi.com They can provide valuable insights into reaction mechanisms, stability, and can be used for quantitative determination even at very low concentrations. mdpi.comresearchgate.net The advantages of electrochemical methods include high sensitivity with low detection limits, minimal sample preparation, and portability, making them suitable for various stages of pharmaceutical development and quality control. iapchem.orgresearchgate.net

Table 5: Overview of Electrochemical Techniques in Pharmaceutical Analysis

| Technique | Principle | Common Pharmaceutical Applications |

|---|---|---|

| Voltammetry (e.g., CV, DPV) | Measures current as a function of applied potential to an electrode surface. mdpi.com | Quantification of electroactive drugs and their metabolites; stability studies; drug-receptor interaction studies. researchgate.net |

| Potentiometry | Measures the potential difference between two electrodes at near-zero current. | Determination of ion concentrations using ion-selective electrodes (ISEs); pH measurements; endpoint detection in titrations. scribd.com |

| Conductometry | Measures the electrical conductivity of a solution. | Purity testing of water for pharmaceutical use; determination of total dissolved solids; quality control of formulations. scribd.com |

| Amperometry | Measures the current generated by an electrochemical reaction at a constant potential. scribd.com | Used in electrochemical sensors and as a detection method in liquid chromatography for electroactive compounds. researchgate.net |

Iv. Molecular Pharmacology and Receptor Interaction Mechanisms

Serotonin (B10506) and Norepinephrine (B1679862) Reuptake Inhibition Profile

Imipraminoxide (B17289) is thought to act as a serotonin and norepinephrine reuptake inhibitor (SNRI). ncats.ioncats.io By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), it increases the synaptic concentrations of these neurotransmitters, which is believed to be the primary mechanism behind its antidepressant effects. mayoclinic.org While detailed studies specifically on imipraminoxide's potency at these transporters are not extensively available, its close structural and metabolic relationship to imipramine (B1671792) suggests a similar, though not identical, profile. wikipedia.orgwikidoc.org Imipramine itself is a potent inhibitor of both serotonin and norepinephrine reuptake, with a slightly higher affinity for the serotonin transporter. drugbank.compsychscenehub.com It is likely that imipraminoxide shares this dual-action profile.

Receptor Binding Kinetics and Affinities

Beyond its effects on neurotransmitter reuptake, imipraminoxide's interaction with various postsynaptic receptors is a key aspect of its pharmacology. These interactions are largely responsible for the side effects associated with TCAs.

Tricyclic antidepressants, including imipramine, are known to interact with various serotonin (5-HT) receptor subtypes. wikipedia.org For instance, imipramine and other TCAs can act as antagonists at 5-HT2A and 5-HT2C receptors. psychscenehub.comwikipedia.org This antagonism may contribute to some of the therapeutic effects, such as improved sleep. psychscenehub.com Studies on imipramine have shown that chronic administration can lead to a down-regulation of 5-HT2 receptors. nih.govnih.gov Given its structural similarity, imipraminoxide is presumed to have a comparable, though potentially weaker, interaction profile with serotonin receptors.

Imipraminoxide is expected to exhibit antagonist activity at adrenergic receptors, a characteristic feature of TCAs. wikipedia.orgncats.io Imipramine, its parent compound, has a notable affinity for α1-adrenergic receptors, and this antagonism is linked to side effects like orthostatic hypotension. drugbank.comdoctorabad.com Clinical observations suggest that imipraminoxide may have weaker antiadrenergic actions compared to imipramine, resulting in diminished orthostatic hypotension. wikipedia.orgncats.io Chronic treatment with imipramine has also been shown to lead to a down-regulation of β-adrenergic receptors. nih.govnih.gov

Many tricyclic antidepressants are potent antagonists of the histamine (B1213489) H1 receptor, which contributes to their sedative effects. wikipedia.orgnih.gov Imipramine is known to have a strong affinity for H1 receptors. doctorabad.com Clinical data indicates that imipraminoxide is associated with fewer and less marked side effects, which may suggest a reduced affinity for H1 receptors compared to imipramine. wikipedia.orgncats.io

Antagonism of muscarinic acetylcholine (B1216132) receptors is a hallmark of many TCAs and is responsible for their anticholinergic side effects, such as dry mouth, blurred vision, and constipation. wikipedia.orgwikipedia.orgnih.gov Imipramine is a known muscarinic receptor antagonist. drugbank.comnih.gov One of the noted clinical advantages of imipraminoxide over imipramine is its reduced anticholinergic effects. wikipedia.orgncats.io This suggests that imipraminoxide has a lower binding affinity for muscarinic acetylcholine receptors.

Histamine Receptor Antagonism Studies

Comparative Receptor Selectivity and Potency with Related Compounds

The pharmacological profile of imipraminoxide is best understood in comparison to its parent compound, imipramine, and its active metabolite, desipramine (B1205290). Imipramine is a tertiary amine TCA and is more potent at inhibiting serotonin reuptake, while its metabolite, desipramine (a secondary amine), is a more potent inhibitor of norepinephrine reuptake. doctorabad.com

Clinical trials have suggested that imipraminoxide has a similar efficacy to imipramine but with a faster onset of action and a more favorable side effect profile, indicating potential differences in receptor selectivity and potency. ncats.ioncats.io The reduced anticholinergic and antiadrenergic side effects of imipraminoxide point to a lower affinity for muscarinic and α1-adrenergic receptors compared to imipramine. wikipedia.org

Table 1: Interactive Comparison of Receptor Binding Affinities (Ki, nM) of Related Tricyclic Antidepressants

| Compound | SERT | NET | H1 Receptor | α1-Adrenergic Receptor | Muscarinic Receptor |

| Imipramine | High | Moderate | High | Moderate | Moderate |

| Desipramine | Moderate | High | Low | Low | Low |

| Amitriptyline | High | Moderate | Very High | High | High |

| Nortriptyline | Moderate | High | Moderate | Moderate | Moderate |

| Clomipramine | Very High | High | High | High | High |

| Doxepin | High | Low | Very High | High | High |

Note: This table provides a qualitative comparison based on available literature. Precise Ki values for imipraminoxide are not widely reported. The affinities are generalized as Very High, High, Moderate, or Low to indicate relative potency.

V. Biochemical Interactions and Cellular Pathways

Modulation of Acid Sphingomyelinase Activity

Acid sphingomyelinase (ASMase) is a critical enzyme in lipid signaling, responsible for hydrolyzing sphingomyelin (B164518) into ceramide. nih.gov Ceramide itself is a bioactive lipid involved in various cellular processes, including apoptosis, inflammation, and stress responses. mdpi.comfrontiersin.org

The parent compound, imipramine (B1671792), is a well-documented functional inhibitor of acid sphingomyelinase (FIASMA). mdpi.comfrontiersin.orgnih.govscbt.com It is believed to inhibit ASMase by detaching the enzyme from the inner lysosomal membrane, leading to its degradation. nih.gov This inhibitory action reduces the formation of ceramide and has been studied for its neuroprotective effects in conditions like traumatic brain injury and epilepsy. mdpi.comnih.gov

The direct effect of imipraminoxide (B17289) on ASMase activity is less clear. Research literature that categorizes various tricyclic compounds based on their ability to inhibit ASMase lists imipraminoxide with a question mark, suggesting that its role as a FIASMA has not been definitively established. nih.gov While many antidepressants are lipophilic weak bases, a characteristic shared by FIASMAs, specific data on imipraminoxide's direct inhibitory capacity on ASMase is not extensively detailed in available research. nih.gov

Influence on Cellular Transport Mechanisms

The passage of drugs across cellular membranes is governed by various transport mechanisms, including passive diffusion and carrier-mediated transport. nih.govvedantu.com The parent drug, imipramine, is known to interact with cellular transport systems by competing with norepinephrine (B1679862) and serotonin (B10506) for binding to their respective sodium-dependent transporters (SLC6A2 and SLC6A4). smpdb.ca

However, specific research detailing the influence of imipraminoxide hydrochloride on these or other cellular transport mechanisms, such as P-glycoprotein, is not available in the provided search results. The pharmacology of imipraminoxide has not been fully elucidated, but its structural similarity to imipramine suggests it may interact with monoamine transporters. wikipedia.org As an N-oxide, its polarity is increased compared to imipramine, which could alter its membrane permeability and interaction with transport proteins. acs.org

Engagement with Intracellular Signaling Cascades

Intracellular signaling cascades are complex pathways that transmit signals from cell surface receptors to evoke cellular responses. The parent compound, imipramine, has been shown to engage with several of these cascades. For instance, imipramine can suppress glioblastoma progression by inhibiting the ERK/NF-κB signaling pathway and inducing apoptosis. nih.gov It also modulates signaling from α1-adrenergic receptor subtypes. wjgnet.com Furthermore, the therapeutic effects of many antidepressants are linked to long-term neuromodulatory effects involving the activation of cAMP, Protein Kinase A, and ultimately the transcription of Brain-Derived Neurotrophic Factor (BDNF). smpdb.ca

Direct evidence for imipraminoxide's engagement with specific intracellular signaling cascades is limited. Its pharmacology is reported to be largely unelucidated, though it is presumed to act on serotonin, adrenaline, histamine (B1213489), and muscarinic acetylcholine (B1216132) receptors, albeit with potentially weaker action than imipramine. wikipedia.org One study lists imipraminoxide in the context of MAPK-signaling pathways, but does not provide further details on the nature of this interaction. googleapis.com Given that imipraminoxide can be reduced back to imipramine, it can indirectly influence the same signaling pathways as its parent compound. acs.orgwikipedia.org

Metabolite Formation and Enzymatic Conversion Pathways

Imipraminoxide is both a metabolite of imipramine and a prodrug that can be converted back to its parent form. acs.orgwikipedia.org The metabolic pathways involve several key enzymatic reactions.

The formation of imipraminoxide occurs through the N-oxidation of the tertiary amine side chain of imipramine. scbt.com This metabolic reaction is primarily catalyzed by Flavin-containing monooxygenases (FMOs). nih.govscbt.comjst.go.jp Studies have identified an active FMO system in the human brain capable of converting imipramine to imipraminoxide. nih.gov The optimal pH for this enzymatic N-oxidation is approximately 8.5. nih.govjst.go.jp While FMO is the major enzyme responsible, some research suggests that cytochrome P450 (CYP) enzymes may also contribute to N-oxide formation to a lesser extent. jst.go.jp

Table 1: Key Enzymes in Imipramine N-Oxidation

| Enzyme Family | Specific Enzyme(s) | Role in Imipraminoxide Formation | Reference(s) |

|---|---|---|---|

| Flavin-containing Monooxygenase (FMO) | FMO1, FMO2, FMO3 | Primary catalyst for the N-oxidation of imipramine to imipraminoxide. | nih.govjst.go.jpnih.govacs.org |

| Cytochrome P450 (CYP) | Not specified | Minor contribution to N-oxide formation. | jst.go.jp |

A major metabolic pathway for imipramine is N-demethylation, which results in the formation of its primary active metabolite, desipramine (B1205290). oup.comwikipedia.org This reaction is carried out extensively in the liver by several cytochrome P450 enzymes. oup.com

The key enzymes involved in this demethylation are:

CYP2C19: Plays the most significant role in converting imipramine to desipramine. oup.compharmgkb.orgpgkb.org

CYP1A2 and CYP3A4: Also participate in the N-demethylation process, though their contribution is generally considered smaller than that of CYP2C19. oup.compharmgkb.org

Imipraminoxide is considered a prodrug because it can be reduced back to imipramine in vivo. acs.orgwikipedia.org Once converted back to imipramine, it can then be subjected to N-demethylation to form desipramine, thereby contributing to the pool of active metabolites.

Table 2: Key Enzymes in Imipramine N-Demethylation

| Enzyme | Role in Imipramine Metabolism | Resulting Metabolite | Reference(s) |

|---|---|---|---|

| CYP2C19 | Major pathway for N-demethylation. | Desipramine (active) | oup.compharmgkb.orgpgkb.org |

| CYP1A2 | Participates in N-demethylation. | Desipramine (active) | oup.compharmgkb.org |

| CYP3A4 | Participates in N-demethylation. | Desipramine (active) | oup.compharmgkb.org |

| CYP2D6 | Hydroxylation of imipramine and desipramine. | 2-hydroxyimipramine, 2-hydroxydesipramine | oup.compharmgkb.org |

Vi. Structure Activity Relationship Sar and Computational Modeling

Identification of Key Structural Determinants for Molecular Activity

The biological activity of Imipraminoxide (B17289) hydrochloride is intrinsically linked to its tricyclic core and the nature of its side chain. It is an analogue and metabolite of imipramine (B1671792), and its effects are largely similar. wikipedia.org The structure-activity relationship (SAR) for this class of compounds, the dibenzazepines, has been extensively studied. wikipedia.org

Key structural features governing the activity of Imipraminoxide include:

The Tricyclic Ring System: The rigid, three-ring structure (a dibenzazepine) is fundamental for binding to monoamine transporters. wikipedia.org The degree of puckering and the angle between the two benzene (B151609) rings influence binding affinity and selectivity.

The Propyl Side Chain: A three-carbon chain connecting the tricyclic core to the terminal amine group is optimal for antidepressant activity in this class of molecules. Altering the length of this chain typically reduces potency.

The Terminal Amine Group: Imipraminoxide possesses a dimethylamine (B145610) N-oxide group. wikipedia.org Its parent compound, imipramine, is a tertiary amine. doctorabad.com Tertiary amines in this class are generally more potent inhibitors of serotonin (B10506) reuptake, while their secondary amine metabolites (like desipramine (B1205290), the N-demethylated metabolite of imipramine) are more potent inhibitors of norepinephrine (B1679862) reuptake. doctorabad.com

The N-Oxide Moiety: The most significant structural difference between imipraminoxide and imipramine is the N-oxide group. wikipedia.orgacs.org This functional group significantly increases the polarity of the molecule. mdpi.com This change is a key determinant in altering the compound's pharmacological profile. It is believed to contribute to a reduction in certain side effects, such as anticholinergic and antiadrenergic effects, when compared to imipramine. wikipedia.orgncats.io The N-oxide group makes imipraminoxide a prodrug, as it can be reduced in vivo back to the active tertiary amine, imipramine. acs.orgmdpi.com

A summary of these determinants is presented in the table below.

| Structural Feature | Role in Molecular Activity | Citation |

| Dibenzazepine (B1670418) Core | Essential scaffold for binding to serotonin (SERT) and norepinephrine (NET) transporters. | wikipedia.org |

| Propylamino Side Chain | Optimal three-carbon linker for positioning the amine group for interaction with the transporter binding site. | |

| Terminal N-Oxide Group | Increases polarity, modulates the side effect profile, and confers prodrug characteristics. acs.orgmdpi.com Leads to weaker antiadrenergic and anticholinergic actions compared to imipramine. wikipedia.org | wikipedia.orgacs.orgmdpi.com |

Rational Design of Imipraminoxide Analogs for Targeted Research

The rational design of analogs of tricyclic compounds like imipraminoxide is a strategy to refine therapeutic properties, such as enhancing efficacy, improving selectivity for a specific transporter, or minimizing off-target effects. website-files.com Imipraminoxide itself can be considered a product of rational design, where the introduction of an N-oxide moiety to imipramine aimed to create a prodrug with a more favorable clinical profile, including a faster onset of action and fewer side effects. wikipedia.orgacs.org

Further rational design of imipraminoxide analogs could involve several strategies:

Modification of the Tricyclic Core: Introducing substituents (e.g., halogens, alkyl groups) onto the aromatic rings could alter electronic properties and lipophilicity, potentially influencing binding affinity and selectivity between serotonin and norepinephrine transporters.

Alterations to the Side Chain: While the three-carbon chain is generally optimal, introducing conformational constraints, such as cyclization or double bonds, could lock the side chain into a more active conformation, potentially increasing potency.

Varying the Amine Substituent: Although imipraminoxide is an N-oxide, analogs could be synthesized based on its reduced form (imipramine) by creating different secondary or tertiary amines to fine-tune selectivity for SERT versus NET.

The goal of such designs is often to achieve a desired balance of activities. For instance, enhancing norepinephrine reuptake inhibition while maintaining serotonin reuptake inhibition might be a target for specific research applications. doctorabad.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For tricyclic antidepressants, QSAR models would typically use physicochemical descriptors to predict activity, such as inhibition of serotonin or norepinephrine reuptake.

While specific QSAR studies for a series of imipraminoxide analogs are not widely available in public literature, the principles can be described. A hypothetical QSAR study on imipraminoxide analogs would involve:

Synthesizing a series of analogs with systematic variations to the tricyclic core and side chain.

Measuring the biological activity of each analog (e.g., IC50 values for SERT and NET inhibition).

Calculating molecular descriptors for each analog. These descriptors quantify various properties of the molecules.

Developing a mathematical model using statistical methods to link the descriptors to the observed biological activity.

Key descriptors for a tricyclic antidepressant QSAR model would likely include:

| Descriptor Type | Example Parameter | Relevance to Activity | Citation |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and binding to hydrophobic pockets in the transporter. | googleapis.com |

| Electronic | Hammett constants (σ), Dipole Moment | Describes the electron-donating or -withdrawing nature of substituents, affecting electrostatic interactions. | |

| Steric | Molar Refractivity, Taft Steric Parameters (Es) | Quantifies the size and shape of substituents, which is critical for the "fit" into the receptor binding site. | iiab.me |

| Topological | Connectivity Indices | Describes the branching and overall shape of the molecule. |

Such a model could then be used to predict the activity of new, unsynthesized analogs, guiding the rational design process toward more potent and selective compounds. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net For Imipraminoxide hydrochloride, docking simulations would be invaluable for visualizing its interaction with the serotonin transporter (SERT) and norepinephrine transporter (NET).

In a typical docking simulation:

A high-resolution 3D structure of the target protein (e.g., a crystal structure or homology model of SERT or NET) is used.

The imipraminoxide molecule is placed into the binding site of the transporter.

A scoring function calculates the binding energy for thousands of possible binding poses, identifying the most stable interaction.

The simulations would likely show that the protonated amine of the active metabolite, imipramine, forms a key ionic bond with a conserved aspartate residue in the central binding site of the transporters, a well-established interaction for this class of drugs. The tricyclic system would engage in hydrophobic and van der Waals interactions with surrounding aromatic and aliphatic residues. The N-oxide of imipraminoxide, being less basic and more polar than the tertiary amine of imipramine, would exhibit different hydrogen bonding and electrostatic interactions within the binding pocket, which could explain its distinct pharmacological profile. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are computational methods used to study the flexibility and dynamic behavior of molecules over time. acs.org For this compound, these studies would reveal important insights into its structural dynamics, which are crucial for its biological activity.

Conformational Analysis: This involves identifying the stable, low-energy conformations of the molecule. For imipraminoxide, this is particularly important for the seven-membered central ring of the dibenzazepine core, which can adopt several puckered conformations, and for the flexible propylamino side chain. The relative orientation of the side chain to the tricyclic system is a critical factor for proper binding to the target transporter.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time, providing a view of its behavior in a simulated physiological environment (e.g., in water). An MD simulation of imipraminoxide could:

Show the transitions between different ring conformations.

Explore the range of motion of the side chain.

Analyze the stability of the ligand-protein complex once docked into its target transporter.

Investigate how the N-oxide moiety influences water structure around the ligand and its interactions with the protein target. acs.org

These computational approaches provide a dynamic picture of the molecule that complements the static information from SAR and docking studies, offering a more complete understanding of the structural basis for the activity of this compound.

Vii. Degradation Pathways and Stability Research

Oxidative Degradation Mechanisms

Imipraminoxide (B17289) is a primary metabolite and an initial degradation product formed during the oxidation of its parent compound, imipramine (B1671792). researchgate.net Studies involving advanced oxidation processes (AOPs) and subcritical water oxidation (SWO) of imipramine have shown that imipraminoxide (m/z = 297) is a significant intermediate. researchgate.net For instance, in anodic oxidation (AO) processes, imipraminoxide is detected within the first hour of the reaction. researchgate.net

The N-oxide functional group itself can be subject to further oxidative reactions. The mechanisms of degradation for tricyclic antidepressants like imipramine and its N-oxide metabolite involve several key pathways. These include N-demethylation, where the methyl groups on the side chain are removed, and hydroxylation, where hydroxyl groups are added to the aromatic rings or the ethylene (B1197577) bridge. drugbank.com

Kinetic studies on the oxidation of imipramine by oxidants like chloramine-T in an acidic medium have confirmed that Imipraminoxide (specifically, imipramine-5-N-oxide) is a stable end-product of this specific reaction, with a clear 1:1 stoichiometry. nih.gov This indicates that under certain oxidative conditions, the N-oxide is the final product, while under more aggressive conditions like AOPs, it acts as an intermediate that undergoes further degradation. researchgate.netnih.gov The formation of Imipraminoxide from imipramine is catalyzed by flavin-containing monooxygenase (FMO) and occurs optimally at a pH of 8.5. nih.govmdpi.com

Identification and Characterization of Degradation Products in Chemical Systems

The degradation of Imipraminoxide, particularly in systems designed to break down its parent compound imipramine, leads to a variety of subsequent products. Advanced oxidation processes have been instrumental in identifying these chemical species. As Imipraminoxide is a key intermediate in the oxidative degradation of imipramine, its own degradation products are those that appear further down the reaction pathway. researchgate.net

Key degradation products identified in studies using Anodic Oxidation (AO) and Subcritical Water Oxidation (SWO) of imipramine include:

Ketipramine (m/z: 295): This product results from the addition of a ketone group to the azepine ring of the tricyclic structure. acs.org

Desipramine (B1205290) (m/z: 267): Formed via an N-demethylation reaction, where one of the methyl groups from the nitrogen on the side chain is removed. acs.org

Dibenzazepine (B1670418) (m/z: 194): This core structure of the molecule is observed in samples from both AO and SWO methods, indicating significant breakdown of the side chain. acs.org

Iminodibenzyl (m/z: 196): Identified as a major degradation product in stress tests involving free-radical initiators like AIBN. acs.org

Depramine (m/z: 279): Also known as balipramine, this unmarketed antidepressant was identified as a degradation product specifically in SWO studies. acs.org

The following table summarizes the major degradation products identified from the oxidative treatment of imipramine, which are consequently the degradation products of the intermediate Imipraminoxide.

Photodegradation Studies

Photodegradation is a significant degradation pathway for many pharmaceutical compounds, particularly those sensitive to light. mdpi.com Advanced oxidation processes frequently utilize UV light, implying that compounds degraded by these methods are susceptible to photodegradation. nih.govcore.ac.uk For tricyclic antidepressants, exposure to UV radiation can lead to the formation of various photoproducts, which may have different toxicological profiles than the parent compound. nih.govrsc.org

While direct photodegradation studies on Imipraminoxide hydrochloride are limited, research on closely related compounds provides valuable insights. For example, the UV irradiation of clomipramine, another tricyclic antidepressant, results in the formation of four main photoproducts, one of which is HO-imipramine-N-oxide . nih.govresearchgate.netresearchgate.net This finding strongly suggests that Imipraminoxide can undergo hydroxylation on the tricyclic ring system as a pathway of photodegradation.

Furthermore, studies on imipramine show that UV radiation from simulated sunlight can induce demethylation and hydroxylation. mdpi.com These reactions are plausible degradation pathways for Imipraminoxide as well. The process of photodegradation can be complex, involving isomerization, ring opening, and the formation of radical intermediates. mdpi.com

Hydrolytic Stability Assessments

Hydrolytic stability is a crucial parameter, as many drugs can decompose in the presence of water. nih.gov For this compound, its stability is influenced by factors such as pH and moisture. General information on N-oxide metabolites indicates they can be unstable and prone to reverting to their parent tertiary amine, highlighting the need for controlled conditions, such as neutral or near-neutral pH, to maintain their stability during analysis. researchgate.net

Studies on the parent compound, imipramine hydrochloride, show that it is stable in dry conditions but undergoes hydrolysis in the presence of moisture. core.ac.uk Solutions of imipramine hydrochloride are reported to be stable at a pH range of 4-5. drugbank.com Given the structural similarity, it is highly probable that this compound exhibits similar pH-dependent stability. Amine oxides, in general, may also be susceptible to decomposition at elevated temperatures and in the presence of electrophiles. nih.gov

Environmental Fate and Chemical Transformation Studies

The widespread use of pharmaceuticals like imipramine leads to their continuous release into the environment, primarily through patient excretion into wastewater systems. nih.gov As Imipraminoxide is a major metabolite of imipramine, it is considered an environmental contaminant of emerging concern. drugbank.commdpi.comwikipedia.org Pharmaceuticals and their metabolites are frequently detected in wastewater, surface water, and even drinking water, as conventional wastewater treatment plants are often not equipped to remove them completely. researchgate.net

The chemical transformation of Imipraminoxide in the environment is likely to follow the degradation pathways observed in laboratory studies. Oxidative processes, driven by reactive oxygen species in sunlit surface waters or during water treatment, can lead to the formation of products like ketipramine and desipramine. researchgate.netacs.org Photodegradation is also a key transformation process for light-sensitive compounds in the upper layers of aquatic environments. rsc.org The formation of hydroxylated N-oxide derivatives, as seen in photolysis experiments, is a probable environmental transformation. researchgate.net

Table of Mentioned Chemical Compounds

Viii. Preclinical in Vitro Investigations

Cell-Based Assays for Pharmacological Activity (e.g., receptor functional assays)

Functional assays using various cell lines have been instrumental in characterizing the pharmacological activity of imipramine (B1671792), the active metabolite of imipraminoxide (B17289). These studies reveal interactions with multiple receptor systems, leading to downstream cellular responses.

In HEK 293 cells transfected with the LPA3 receptor, imipramine demonstrated a low affinity, achieving about 30% of the efficacy of the natural ligand LPA. biorxiv.org When co-administered with LPA, imipramine was found to decrease intracellular calcium concentrations below baseline levels. biorxiv.org However, it induced a potent and rapid increase in ERK 1/2 phosphorylation. biorxiv.org

Studies on PC12 cells stably expressing α1-adrenergic receptor subtypes showed that imipramine acts as an antagonist. mdpi.com In Chinese Hamster Ovary (CHO) cells expressing human recombinant D2-short receptors, imipramine was shown to block the dopamine-induced inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation, functioning as a D2 receptor antagonist with an IC50 of 338 nM. nih.gov

| Receptor Target | Cell Line | Assay Type | Key Finding | Reference |

|---|---|---|---|---|

| LPA3 Receptor | HEK 293 Flp-In TREx | Intracellular Ca2+; ERK 1/2 Phosphorylation | Low affinity (~30% efficacy of LPA); Decreased Ca2+ below baseline; Potently increased ERK 1/2 phosphorylation. | biorxiv.org |

| α1-Adrenergic Receptors | PC12 cells | Inositol Phosphate (B84403) (IP) Accumulation | Demonstrated antagonistic properties against α1-AR subtypes. | mdpi.com |

| Dopamine D2 Receptor | CHO cells | cAMP Accumulation | Antagonist activity; Blocked dopamine-induced inhibition of forskolin-stimulated cAMP accumulation (IC50 = 338 nM). | nih.gov |

Enzyme Activity Modulation Studies in Cellular Lysates

Investigations into enzyme activity have revealed that imipramine can modulate key enzymes involved in cellular signaling and metabolism. A significant finding is its role as a functional inhibitor of acid sphingomyelinase (ASM). nih.gov ASM is a lysosomal enzyme that hydrolyzes sphingomyelin (B164518) to produce ceramide, a critical second messenger. Imipramine and other similar compounds, being weak bases, accumulate within the acidic environment of lysosomes. nih.gov This "acidic trapping" leads to a detachment of ASM from the inner lysosomal membrane, thereby inhibiting its activity. nih.gov

Conversely, studies on metabolism show that imipramine is a substrate for flavin-containing monooxygenase (FMO) in human brain microsomes. nih.gov This enzyme efficiently catalyzes the N-oxidation of imipramine to form its metabolite, imipramine N-oxide (imipraminoxide). nih.gov The optimal pH for this reaction was found to be 8.5, and the enzyme activity was lost after incubation at 45°C for 20 minutes. nih.gov

| Enzyme | System | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Acid Sphingomyelinase (ASM) | Lysosomes | Inhibition | Functional inhibition via "acidic trapping" in lysosomes, altering membrane electrostatics and detaching the enzyme. | nih.gov |

| Flavin-containing Monooxygenase (FMO) | Human Brain Microsomes | Substrate | Catalyzes the N-oxidation of imipramine to form imipraminoxide, with an optimal pH of 8.5. | nih.gov |

Studies on Cellular Proliferation and Viability in Cultured Cells (e.g., human leukocyte proliferation)

The effect of imipramine on cell growth and viability has been assessed in different cell types. In cultures of leukocytes from healthy volunteers, imipramine hydrochloride demonstrated an ability to inhibit cell proliferation. nih.gov This effect was dependent on both the concentration of the drug and the duration of exposure; higher doses and longer incubation times resulted in a lower mitotic index. nih.gov However, concentrations equivalent to therapeutic plasma levels did not affect the mitotic index. nih.gov

In the context of oncology research, imipramine has been shown to possess antiproliferative properties. A study using the metastatic castration-resistant prostate cancer cell line, PC-3, found that imipramine treatment decreased cell proliferation in a dose- and time-dependent manner. nih.gov Using a WST-1 assay, researchers observed that while concentrations below 10 μM had no effect at 12 hours, higher concentrations led to a dose-dependent decrease in proliferation. nih.gov

| Cell Type | Assay | Key Findings | Reference |

|---|---|---|---|

| Human Leukocytes | Mitotic Index | Inhibited cell proliferation in a dose- and time-dependent manner. Therapeutic concentrations had no effect. | nih.gov |

| PC-3 Prostate Cancer Cells | WST-1 Assay | Decreased cell proliferation in a dose- and time-dependent manner. Concentrations >10 μM were effective at 12 hours. | nih.gov |

Subcellular Distribution and Accumulation Research

Research into the subcellular localization of imipramine provides insight into its site of action. Following in vitro incubation with rodent brain tissue slices, radiolabeled ([3H]) imipramine was found to be associated with all primary subcellular fractions, particularly the nuclear (P1) and mitochondrial (P2) pellets. nih.gov Further separation revealed high concentrations in the synaptosomal (P2B) and myelin (P2A) fractions. nih.gov

Within the synaptosomes (isolated nerve terminals), osmotic lysis showed that [3H]imipramine was associated with synaptic vesicles, microsomal fractions, and the synaptosomal membranes themselves. nih.gov The distribution appeared to be affected by the preparation time, suggesting a potential redistribution of the compound during the isolation procedure. nih.gov It is concluded that imipramine's primary binding site is on 5-hydroxytryptaminergic nerve terminals. nih.gov Furthermore, as a weakly basic compound, imipramine is known to accumulate in acidic cellular compartments such as lysosomes. nih.gov

Membrane Interaction Studies and Permeability in Model Systems

The interaction of imipraminoxide's active form, imipramine, with biological membranes and model systems has been explored to understand its absorption and distribution. The N-oxide group present in imipraminoxide is known to be highly polar, which can decrease permeability across membranes like the blood-brain barrier. acs.orgnih.gov

In vitro permeation studies using excised rat abdominal skin in a K-C diffusion cell were conducted to model transdermal delivery. innovareacademics.in These experiments measured the cumulative percentage of imipramine hydrochloride that permeated the skin over 24 hours. Formulations containing hydrophilic polymers showed enhanced drug release, with one formulation (F1) achieving a release of 84.71 ± 3.07% at 24 hours. innovareacademics.in

The interaction of imipramine hydrochloride with surfactants has also been studied as a model for drug-membrane interactions. nih.govnih.gov Tensiometric studies of imipramine hydrochloride mixed with the non-ionic surfactant Triton X-100 showed synergistic interactions, suggesting the formation of mixed micelles. nih.gov Such interactions are considered relevant for understanding how amphiphilic drugs pass through cell membranes. nih.gov

| Model System | Method | Key Finding | Reference |

|---|---|---|---|

| Excised Rat Abdominal Skin | K-C Diffusion Cell | Cumulative drug release reached up to 84.71% in 24 hours with optimized hydrophilic polymer formulations. | innovareacademics.in |

| Aqueous solution with Surfactant | Tensiometry | Imipramine hydrochloride and Triton X-100 show synergistic interactions, forming mixed micelles that can model membrane passage. | nih.gov |

Ix. Theoretical and Computational Chemistry Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics of Imipraminoxide (B17289) hydrochloride. These methods provide a detailed picture of electron distribution, which governs the molecule's stability, reactivity, and intermolecular interactions. The N-oxide group in Imipraminoxide gives it a unique zwitterionic character and a highly polar N⁺–O⁻ bond, which are central to its chemical behavior. acs.org

Calculations of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular reactivity and stability. researchgate.net A smaller energy gap generally implies higher reactivity, which is relevant for Imipraminoxide's function as a prodrug that can be reduced in vivo to its parent amine, imipramine (B1671792). acs.orgresearchgate.net

Key reactivity descriptors derived from quantum chemical calculations help in predicting how the molecule will behave in chemical reactions. These descriptors are used to understand the molecule's propensity for adsorption and interaction with biological targets. researchgate.net

Table 1: Key Electronic and Reactivity Parameters from Quantum Chemical Calculations

| Parameter | Significance | Relevance to Imipraminoxide Hydrochloride |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Indicates the tendency of the molecule to participate in oxidative processes. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Crucial for understanding the reduction of the N-oxide group to the parent amine. acs.org |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity. researchgate.net | A lower value suggests higher reactivity, relevant for its metabolic conversion. researchgate.net |

| Dipole Moment (μ) | Measures the overall polarity of the molecule. | The highly polar N⁺–O⁻ bond results in a significant dipole moment, influencing solubility and interactions. acs.org |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the molecule's surface, identifying sites for electrophilic and nucleophilic attack. journaljsrr.com | Helps visualize the electron-rich oxygen of the N-oxide and electron-deficient areas, predicting interaction sites with biological molecules. journaljsrr.com |

Ab Initio and Density Functional Theory (DFT) Studies for Molecular Properties

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to determine the molecular properties of compounds like this compound with high accuracy. google.commdpi.com Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT calculates the electronic structure based on the electron density, offering a favorable balance between computational cost and accuracy for large molecules. google.commdpi.comalbany.edu

These studies are applied to:

Optimize Molecular Geometry: Determining the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and torsional angles. This is crucial for understanding how the molecule fits into the binding site of a biological target.

Calculate Vibrational Frequencies: Simulating the infrared and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure. nrel.gov

Determine Electronic Properties: Calculating properties such as electron density, ionization potential, and electron affinity, which provide a comprehensive understanding of the molecule's behavior. mdpi.com DFT is particularly effective at capturing aspects of electron correlation, which is important for accurately describing chemical bonds. mdpi.com

Analyze Intermolecular Interactions: Studying how this compound interacts with solvent molecules or biological macromolecules. The N-oxide group is capable of forming strong hydrogen bonds, a key interaction that can be modeled using these methods. acs.org

For Imipraminoxide, DFT calculations can elucidate the electronic structure of the tricyclic ring system and the N-oxide functional group, providing insights that are essential for explaining its pharmacological activity and metabolic profile. acs.orgmdpi.com

Predictive Modeling of Chemical Reactions and Degradation Pathways

Computational models are increasingly used to predict the course of chemical reactions and the potential degradation pathways of pharmaceutical compounds. chemrxiv.org For this compound, this is particularly relevant as it is considered a prodrug of imipramine and is also a metabolite of imipramine. acs.org

Predictive modeling can be applied to:

Metabolic Pathway Prediction: Simulating the enzymatic reduction of the N-oxide group back to the tertiary amine (imipramine), a key metabolic step that occurs in vivo. acs.org This conversion is crucial for its therapeutic action as a serotonin-norepinephrine reuptake inhibitor. acs.org

Degradation Analysis: Modeling the chemical stability of this compound under various conditions (e.g., pH, temperature) to predict its shelf-life and identify potential degradation products.

Reaction Yield Prediction: Using machine learning and computational chemistry, models can estimate the yield of synthetic reactions, which can guide the optimization of the manufacturing process for this compound. chemrxiv.org

The primary metabolic reactions involving the core structure of imipramine and its derivatives include N-demethylation and aromatic hydroxylation. mdpi.comsemanticscholar.org Computational models can help predict the likelihood and rate of these transformations for Imipraminoxide.

Table 2: Computationally Modeled Degradation and Metabolic Pathways

| Pathway | Description | Computational Focus |

|---|---|---|

| N-Oxide Reduction | The reduction of Imipraminoxide back to its parent compound, Imipramine. acs.org | Modeling the reaction thermodynamics and kinetics, and the interaction with reducing enzymes or agents. |

| N-Demethylation | Removal of a methyl group from the side chain's tertiary amine (once reduced to imipramine). mdpi.com | Calculating the activation energy for the demethylation process, often catalyzed by Cytochrome P450 enzymes. |

| Aromatic Hydroxylation | The addition of a hydroxyl group to one of the aromatic rings of the tricyclic system. mdpi.com | Predicting the most likely position for hydroxylation based on the calculated reactivity of different sites on the rings. |

Advanced Simulation Techniques for Complex Biological Systems

To understand how this compound functions within a living system, advanced simulation techniques such as ab initio molecular dynamics (AIMD) and classical molecular dynamics (MD) are employed. nih.govnih.gov These methods simulate the movement of atoms and molecules over time, providing a dynamic view of complex biological processes.

Applications for this compound include:

Membrane Interaction and Permeation: Simulating how the molecule crosses biological membranes. The polarity of the N-oxide group can decrease membrane permeability compared to the parent amine. acs.org

Protein-Ligand Docking and Dynamics: Modeling the binding of Imipraminoxide (or its active metabolite, imipramine) to its target proteins, such as serotonin (B10506) and norepinephrine (B1679862) transporters.

Simulation of Complex Environments: Tricyclic antidepressants have been shown to inhibit acid sphingomyelinase (ASM). nih.gov Molecular dynamics can be used to simulate the "acidic trapping" mechanism, where the molecule becomes protonated in the acidic environment of the lysosome. This simulation would model how the protonated, positively charged molecule anchors in the lysosomal membrane and electrostatically displaces ASM from the inner membrane surface, leading to its inhibition. nih.gov

These simulations bridge the gap between static molecular structures and dynamic biological function, offering insights into the molecule's mechanism of action at an atomic level. nih.gov

De Novo Molecular Design and Virtual Screening Methodologies

Computational chemistry is a cornerstone of modern drug discovery, enabling the rapid design and evaluation of new drug candidates through de novo design and virtual screening. arxiv.orgresearchgate.net These methodologies can be applied to find novel compounds with properties similar to or improved upon those of this compound.

De Novo Design: This involves using algorithms to generate entirely new molecular structures that are optimized to fit a specific biological target. nih.govwgtn.ac.nz Starting with a pharmacophore model derived from Imipraminoxide, these tools can build novel molecules piece by piece (e.g., fragment by fragment) that possess the desired chemical features for activity. europa.eu

Virtual Screening: This technique involves computationally testing large libraries of existing compounds to see if they are likely to bind to a specific biological target. researchgate.neteuropa.eu For instance, a library of thousands or millions of compounds could be virtually docked into the binding site of the serotonin transporter. The compounds are then scored and ranked based on their predicted binding affinity, allowing researchers to prioritize a smaller number of promising candidates for experimental testing. europa.eu

Table 3: Hypothetical Virtual Screening Workflow for Imipraminoxide-Related Targets

| Step | Description | Objective |

|---|---|---|

| 1. Target Identification | Select a biological target (e.g., serotonin transporter, acid sphingomyelinase). | Define the protein structure for docking. |

| 2. Library Preparation | Prepare a large database of small molecules for screening. | Ensure compounds are in a computationally usable format. |

| 3. Pharmacophore Modeling | Create a model of the essential features required for binding, based on Imipraminoxide or known inhibitors. europa.eu | Filter the library to select only molecules with the necessary chemical features. |

| 4. Molecular Docking | Computationally place each candidate molecule into the target's binding site. europa.eu | Predict the binding pose and affinity of each compound. |